molecular formula C12H16FN B13596247 2-(4-Fluoro-2-methylphenyl)piperidine CAS No. 1257300-01-8

2-(4-Fluoro-2-methylphenyl)piperidine

Cat. No.: B13596247
CAS No.: 1257300-01-8
M. Wt: 193.26 g/mol
InChI Key: OSTSQXGYZFEDJR-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-methylphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom and a methyl group on the phenyl ring of this compound imparts unique chemical properties, making it a valuable intermediate in organic synthesis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methylphenyl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-fluoro-2-methylbenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-fluoro-2-methylphenylboronic acid is reacted with piperidine in the presence of a palladium catalyst and a base. This method offers high selectivity and yields under mild reaction conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed to remove the fluorine atom or reduce other functional groups present in the molecule.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

2-(4-Fluoro-2-methylphenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and the structure of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered heterocyclic amine without any substituents.

    4-Fluoropiperidine: A piperidine derivative with a fluorine atom on the phenyl ring.

    2-Methylpiperidine: A piperidine derivative with a methyl group on the phenyl ring.

Uniqueness

2-(4-Fluoro-2-methylphenyl)piperidine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

1257300-01-8

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

2-(4-fluoro-2-methylphenyl)piperidine

InChI

InChI=1S/C12H16FN/c1-9-8-10(13)5-6-11(9)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3

InChI Key

OSTSQXGYZFEDJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CCCCN2

Origin of Product

United States

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